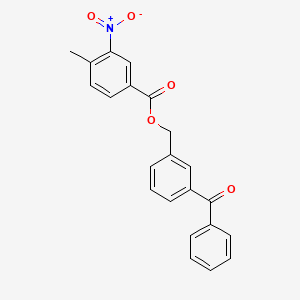

3-benzoylbenzyl 4-methyl-3-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-benzoylphenyl)methyl 4-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO5/c1-15-10-11-19(13-20(15)23(26)27)22(25)28-14-16-6-5-9-18(12-16)21(24)17-7-3-2-4-8-17/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDCAQXDNVFZCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OCC2=CC(=CC=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Benzoylbenzyl 4 Methyl 3 Nitrobenzoate

Established Synthetic Routes for the Preparation of 3-Benzoylbenzyl 4-Methyl-3-Nitrobenzoate

The synthesis of this compound, an ester, can be approached through several fundamental organic reactions. The choice of method often depends on factors such as desired yield, purity, and the scalability of the reaction.

Esterification Reactions Employing Acid Catalysis

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. This method is directly applicable to the synthesis of this compound from 3-benzoylbenzyl alcohol and 4-methyl-3-nitrobenzoic acid. The reaction is an equilibrium process, and to drive it towards the product side, water is typically removed as it is formed, often through azeotropic distillation.

The general reaction is as follows:

C₆H₅COC₆H₄CH₂OH + HOOC-C₆H₃(CH₃)(NO₂) → C₆H₅COC₆H₄CH₂OOC-C₆H₃(CH₃)(NO₂) + H₂O

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). The reaction is typically carried out in a non-polar solvent that forms an azeotrope with water, such as toluene (B28343) or benzene (B151609), and is heated to reflux. The use of an excess of one of the reactants, usually the less expensive one, can also shift the equilibrium to favor the formation of the ester.

Table 1: Typical Conditions for Acid-Catalyzed Esterification

| Parameter | Condition |

| Reactants | 3-Benzoylbenzyl alcohol, 4-Methyl-3-nitrobenzoic acid |

| Catalyst | Sulfuric acid, p-Toluenesulfonic acid |

| Solvent | Toluene, Benzene |

| Temperature | Reflux |

| Water Removal | Dean-Stark apparatus |

Research on the esterification of structurally similar nitrobenzoic acids has demonstrated the viability of this approach. For instance, the esterification of p-nitrobenzoic acid with glycerol (B35011) has been successfully carried out at temperatures above 100°C using an acid catalyst and an entraining liquid to remove water. sigmaaldrich.com Similarly, the synthesis of methyl 3-nitrobenzoate is well-documented and often involves the reaction of 3-nitrobenzoic acid with methanol (B129727) in the presence of sulfuric acid. ethz.ch

Acylation Strategies Involving Activated Carboxylic Acid Derivatives

To circumvent the equilibrium limitations of Fischer esterification, an alternative strategy involves the use of an activated derivative of the carboxylic acid. The most common activated derivatives are acyl chlorides. In this case, 4-methyl-3-nitrobenzoic acid would first be converted to 4-methyl-3-nitrobenzoyl chloride. This highly reactive acyl chloride can then react with 3-benzoylbenzyl alcohol in the presence of a base to form the desired ester.

The reaction proceeds in two steps:

Formation of the acyl chloride: HOOC-C₆H₃(CH₃)(NO₂) + SOCl₂ → ClOC-C₆H₃(CH₃)(NO₂) + SO₂ + HCl

Acylation of the alcohol: C₆H₅COC₆H₄CH₂OH + ClOC-C₆H₃(CH₃)(NO₂) + Base → C₆H₅COC₆H₄CH₂OOC-C₆H₃(CH₃)(NO₂) + Base·HCl

The base, typically a non-nucleophilic amine such as pyridine (B92270) or triethylamine, is used to neutralize the hydrochloric acid produced during the reaction. This method is generally faster and not reversible, often leading to higher yields compared to acid-catalyzed esterification. Information on 4-methyl-3-nitrobenzoyl chloride is available, indicating its potential use in such synthetic schemes. wikipedia.org The related 3-nitrobenzoyl chloride is also a known compound used in various syntheses. researchgate.net

Table 2: Comparison of Esterification Methods

| Feature | Acid Catalysis (Fischer) | Acylation with Acyl Chloride |

| Carboxylic Acid Form | Unactivated | Activated (Acyl Chloride) |

| Reversibility | Reversible | Irreversible |

| Byproducts | Water | HCl (neutralized by base) |

| Reaction Conditions | High temperature, acid catalyst | Often milder, requires base |

| Yield | Moderate to high | Generally high |

Mitsunobu Reaction Protocols for Ester Formation

The Mitsunobu reaction provides a powerful and mild method for the formation of esters from primary or secondary alcohols and carboxylic acids. google.com This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

C₆H₅COC₆H₄CH₂OH + HOOC-C₆H₃(CH₃)(NO₂) + PPh₃ + DEAD → C₆H₅COC₆H₄CH₂OOC-C₆H₃(CH₃)(NO₂) + Ph₃PO + EtO₂CNHNHCO₂Et

The reaction proceeds with the inversion of stereochemistry at the alcohol's chiral center, if one exists. For a primary alcohol like 3-benzoylbenzyl alcohol, this is not a concern. The Mitsunobu reaction is known for its high yields and tolerance of a wide range of functional groups, making it a suitable, albeit more expensive, option for the synthesis of this compound. The reaction has been successfully used in the synthesis of complex molecules, highlighting its versatility. libretexts.org

Table 3: Reagents for Mitsunobu Esterification

| Reagent Type | Example |

| Alcohol | 3-Benzoylbenzyl alcohol |

| Carboxylic Acid | 4-Methyl-3-nitrobenzoic acid |

| Phosphine | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (B109758) (DCM) |

Solvent-Free and Mechanochemical Approaches to Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Solvent-free and mechanochemical approaches are at the forefront of this movement.

Solvent-free synthesis involves running the reaction without a solvent, which reduces waste and can sometimes lead to faster reaction times. For an esterification reaction, this could involve heating the alcohol and carboxylic acid with a solid acid catalyst.

Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions. This technique can often be performed at room temperature and without the need for a solvent.

While these green chemistry approaches are increasingly popular for ester synthesis, specific protocols for the synthesis of this compound are not yet documented in the scientific literature. However, the general principles could be applied, likely involving the grinding of 3-benzoylbenzyl alcohol, 4-methyl-3-nitrobenzoic acid, and a solid acid catalyst in a ball mill.

Precursor Synthesis and Functional Group Transformations

The availability of the starting materials is crucial for any synthetic endeavor. While 4-methyl-3-nitrobenzoic acid is a commercially available compound, the synthesis of the key building block, 3-benzoylbenzyl alcohol, requires consideration.

Preparation of 3-Benzoylbenzyl Alcohol Building Block

The compound 3-benzoylbenzyl alcohol, also known as [3-(hydroxymethyl)phenyl]-phenylmethanone, is a key precursor for the synthesis of the target ester. nih.gov Its synthesis can be envisioned through a couple of reliable methods, primarily involving the functionalization of a benzophenone (B1666685) core.

A plausible and efficient route to 3-benzoylbenzyl alcohol is the reduction of the corresponding carboxylic acid, 3-benzoylbenzoic acid. This starting material is commercially available. sigmaaldrich.comchemicalbook.comnih.gov The reduction of a carboxylic acid to a primary alcohol is a standard transformation in organic synthesis and can be achieved using various reducing agents.

Synthetic Scheme for 3-Benzoylbenzyl Alcohol:

C₆H₅COC₆H₄COOH + Reducing Agent → C₆H₅COC₆H₄CH₂OH

Table 4: Suitable Reducing Agents for Carboxylic Acid Reduction

| Reducing Agent | Typical Conditions |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup |

| Borane (BH₃) complex (e.g., BH₃·THF) | THF, room temperature or gentle heating |

It is important to select a reducing agent that will selectively reduce the carboxylic acid without affecting the ketone group. Borane complexes are generally more chemoselective for carboxylic acids over ketones compared to LiAlH₄, making them a preferred choice for this transformation.

Alternatively, 3-benzoylbenzyl alcohol could be prepared via a Friedel-Crafts acylation of a suitable aromatic precursor, although this would likely involve more steps and protection/deprotection strategies. The reduction of the readily available 3-benzoylbenzoic acid represents a more direct and efficient approach.

Synthesis of 4-Methyl-3-Nitrobenzoic Acid and its Derivatives

Alternatively, 4-methyl-3-nitrobenzoic acid can be synthesized from 4-methylbenzoic acid (p-toluic acid) through nitration. The nitration of p-toluic acid with a mixture of nitric acid and sulfuric acid will predominantly yield 4-methyl-3-nitrobenzoic acid due to the directing effects of the methyl and carboxylic acid groups.

A related derivative, 4-(methylamino)-3-nitrobenzoic acid, is synthesized from 4-chloro-3-nitrobenzoic acid. The process involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine, followed by acidification to precipitate the desired product. google.com This synthesis highlights a common strategy for introducing an amino group to a nitrated benzoic acid derivative.

The following table summarizes a selection of synthetic methods for 4-methyl-3-nitrobenzoic acid and its derivatives.

Table 1: Synthetic Approaches to 4-Methyl-3-Nitrobenzoic Acid and Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dimethylnitrobenzene | Nitric Acid | 3-Methyl-4-nitrobenzoic acid | 30-86% | google.com |

| 2,4-Dimethylnitrobenzene | O₂, Cobalt Acetate (B1210297), Acetic Acid | 3-Methyl-4-nitrobenzoic acid | 51% | google.com |

| 4-Chloro-3-nitrobenzoic acid | Methylamine | 4-(Methylamino)-3-nitrobenzoic acid | - | google.com |

Nitration Strategies for Aromatic Systems

Nitration of aromatic systems is a fundamental electrophilic aromatic substitution reaction. cerritos.edu In the context of synthesizing precursors for this compound, the nitration of toluene is a relevant example. The methyl group of toluene is an activating group, making it approximately 25 times more reactive than benzene in such reactions. cerritos.edu The nitration of toluene typically yields a mixture of ortho and para nitrotoluene isomers. cerritos.eduthemasterchemistry.com

The reaction is generally carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). cerritos.eduyoutube.com The nitronium ion is then attacked by the electron-rich aromatic ring. cerritos.edu

The reaction conditions, such as temperature and the ratio of acids, can be controlled to favor the formation of mononitrotoluene. If the reaction is heated, dinitrotoluene and eventually trinitrotoluene (TNT) can be formed. cerritos.eduthemasterchemistry.com For selective nitration, various other nitrating agents and conditions have been explored. For instance, nitration of toluene with nitric acid in dichloromethane at -20°C has been reported to yield a specific isomer distribution. lukasiewicz.gov.pl Another method involves the use of acetyl nitrate (B79036) in dichloromethane. lukasiewicz.gov.pl

The table below presents different nitrating systems and the resulting isomer distribution in the nitration of toluene.

Table 2: Isomer Distribution in the Nitration of Toluene with Various Reagents

| Nitrating Agent/System | Solvent | Temperature (°C) | % meta-Nitrotoluene | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | - | - | - | cerritos.eduthemasterchemistry.com |

| HNO₃ | Dichloromethane | -20 | 2.56 | lukasiewicz.gov.pl |

| Acetyl Nitrate | Dichloromethane | - | 1.55 | lukasiewicz.gov.pl |

Reaction Mechanisms Governing the Formation of the Ester Linkage

The formation of the ester linkage in this compound from 4-methyl-3-nitrobenzoic acid and (3-benzoylphenyl)methanol can be achieved through several established esterification methods. The choice of method often depends on the steric hindrance of the reactants and the sensitivity of the functional groups present.

Detailed Mechanistic Analysis of Esterification Processes

Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method. scienceinfo.comchemistrylearner.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid, which increases the electrophilicity of the carbonyl carbon. scienceinfo.com88guru.com The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. psiberg.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the ester. scienceinfo.compsiberg.com This reaction is reversible, and the equilibrium can be shifted towards the product by removing water or using an excess of one of the reactants. scienceinfo.comorganic-chemistry.org

Steglich Esterification: This method is particularly useful for the synthesis of esters from sterically hindered substrates under mild conditions. fiveable.meyoutube.com It utilizes a coupling agent, typically a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). fiveable.meorganic-chemistry.org The carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species ("active ester"). fiveable.meorganic-chemistry.org This intermediate is then readily attacked by the alcohol to form the desired ester and a urea (B33335) byproduct. organic-chemistry.org

Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry. organic-chemistry.orgmissouri.edu It involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.org The reaction begins with the nucleophilic attack of PPh₃ on DEAD to form a betaine (B1666868) intermediate. wikipedia.org This intermediate deprotonates the carboxylic acid. The alcohol then attacks the phosphonium (B103445) ion, leading to the formation of an alkoxyphosphonium salt, which activates the hydroxyl group as a good leaving group. wikipedia.orgchemistrysteps.com Finally, the carboxylate anion acts as a nucleophile and displaces the activated hydroxyl group in an S_N2 fashion, yielding the ester with inverted configuration. wikipedia.orgchemistrysteps.com

Kinetic Studies of the Ester Formation Reaction

The rate of ester formation is influenced by several factors, including the structure of the carboxylic acid and the alcohol, the type and concentration of the catalyst, and the reaction temperature.

Kinetic studies on Fischer esterification have shown that the reaction is typically first order with respect to the carboxylic acid. dnu.dp.ua The rate of reaction is generally slower for sterically hindered alcohols and carboxylic acids. For example, tertiary alcohols are prone to elimination under the acidic conditions of Fischer esterification. scienceinfo.com

In a study of the esterification of propionic acid with benzyl (B1604629) alcohol catalyzed by an ion-exchange resin, it was found that the reaction rate was significantly affected by catalyst loading, the molar ratio of alcohol to acid, and the reaction temperature. researchgate.net The activation energy for this reaction was determined to be 42.07 kJ/mol. researchgate.net Another study on the esterification of benzoic acid with 1-butanol (B46404) calculated the activation energies for the forward and reverse reactions to be 58.40 and 57.70 kJ/mol, respectively. dnu.dp.ua

A direct synthesis of benzyl esters from alkylarenes and carboxylic acids catalyzed by palladium nanoparticles has also been investigated. A kinetic isotope effect of kH/kD = 2.77 indicated that the cleavage of the C(sp³)–H bond of the alkylarene is the rate-determining step in this particular transformation. acs.org

Table 3: Kinetic Data for Selected Esterification Reactions

| Reactants | Catalyst | Activation Energy (kJ/mol) | Key Finding | Reference |

|---|---|---|---|---|

| Propionic acid and Benzyl alcohol | Amberlyst-15 | 42.07 | Rate dependent on catalyst loading, reactant ratio, and temperature. | researchgate.net |

| Benzoic acid and 1-Butanol | p-Toluenesulfonic acid | 58.40 (forward) | First order with respect to benzoic acid. | dnu.dp.ua |

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can help to minimize the environmental impact of the process. A key area of focus is the use of environmentally benign solvents.

Utilization of Environmentally Benign Solvents in Synthesis

Traditional esterification reactions often employ hazardous solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF). rsc.org There is a growing interest in replacing these with greener alternatives.

Acetonitrile (B52724) has been explored as a greener solvent for Steglich esterification, showing comparable rates and yields to traditional chlorinated or amide solvents. nih.gov The use of acetonitrile also simplifies the workup process, potentially eliminating the need for column chromatography. nih.gov

Dimethyl carbonate (DMC) is another promising green solvent for Steglich-type reactions. rsc.org Studies have shown that using Mukaiyama's reagent in DMC provides an efficient and more sustainable method for ester synthesis. rsc.org

Other solvents considered to be greener alternatives include ethyl lactate, which can replace toluene, acetone, and xylene in some applications, and various bio-based alcohols and esters. wikipedia.org Water, while not an organic solvent, is a highly attractive green solvent due to its non-toxic and renewable nature. wikipedia.org However, its use in reversible reactions like Fischer esterification requires strategies to remove it from the reaction mixture.

The following table provides a list of potential green solvents and their applications in esterification reactions.

Table 4: Environmentally Benign Solvents for Esterification

| Solvent | Type of Esterification | Advantages | Reference |

|---|---|---|---|

| Acetonitrile | Steglich | Comparable rates and yields to traditional solvents, simplified workup. | nih.gov |

| Dimethyl Carbonate (DMC) | Steglich-type | Safer and more sustainable alternative to DCM and DMF. | rsc.org |

| Ethyl Lactate | General | Can replace toluene, acetone, and xylene. | wikipedia.org |

Catalyst Development for Sustainable Production

The traditional synthesis of esters, often relying on stoichiometric amounts of strong mineral acids like concentrated sulfuric acid, presents significant environmental and handling challenges. mdpi.comtruman.edu Consequently, the development of effective and sustainable catalysts is a primary focus for the production of this compound and related compounds. The goal is to replace hazardous and non-recoverable catalysts with greener alternatives that are efficient, selective, and reusable. organic-chemistry.orgsolubilityofthings.com

A significant area of development is the use of heterogeneous solid acid catalysts. These catalysts are insoluble in the reaction medium, which facilitates their separation from the product mixture and allows for their recovery and reuse over multiple cycles. mdpi.com Research into the esterification of various benzoic acids has demonstrated the high potential of metal-based solid acids. For instance, zirconium and titanium-based catalysts have shown considerable activity. A catalyst with a zirconium-to-titanium atomic molar ratio of 1.2 has been identified as particularly effective for ester synthesis, demonstrating the importance of optimizing the catalyst composition. mdpi.com These solid acids offer a distinct advantage over conventional catalysts by minimizing corrosive waste streams and simplifying product purification. mdpi.com

Another innovative approach involves the development of bimetallic oxide cluster catalysts. labmanager.com Recent studies have highlighted rhodium-ruthenium (RhRu) bimetallic oxide clusters, with mean diameters around 1.2 nm, for their exceptional activity in related coupling reactions. labmanager.com A key advantage of these systems is their ability to use molecular oxygen, a non-toxic and abundant oxidant, with water as the only byproduct. labmanager.com This represents a significant step towards a more sustainable chemical synthesis by maximizing reactant efficiency and minimizing waste. labmanager.com

For the synthesis of nitro-containing esters specifically, polyfluoroalkanesulfonic acids have been patented as effective catalysts. google.com These can be used in small molar percentages (e.g., 2-10 mol%) relative to the nitrobenzoic acid and are effective at temperatures between 60°C and 120°C. A crucial feature of this process is the ability to recover the catalyst from the reaction mixture through water extraction for reuse in subsequent batches, aligning with the principles of sustainable manufacturing. google.com

Table 1: Comparison of Catalytic Systems for Ester Synthesis

| Catalyst Type | Example(s) | Key Advantages | Typical Conditions | Reusability |

|---|---|---|---|---|

| Homogeneous Acid | Concentrated H₂SO₄ | Low cost, high reactivity | Reflux, excess alcohol | No |

| Solid Acid | Zirconium/Titanium Oxides (ZT10) | Easy separation, recoverable, reduced corrosion | 100-150°C | Yes, multiple cycles with similar activity mdpi.com |

| Bimetallic Clusters | RhRu Oxide Clusters | High efficiency, uses O₂ as oxidant, mild conditions | Varies | Potential for reuse labmanager.com |

| Organocatalysts | Polyfluoroalkanesulfonic acids | High activity in low concentrations, recoverable | 60-120°C | Yes, via water extraction google.com |

Atom Economy and Reaction Efficiency Considerations

The efficiency of a chemical synthesis is critically evaluated using metrics derived from the principles of green chemistry. organic-chemistry.org Among the most important of these is atom economy (AE), a concept developed by Barry Trost to measure the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.orgacs.org

Atom economy is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. wikipedia.org An ideal reaction incorporates all reactant atoms into the final product, achieving an atom economy of 100%. dbpedia.org

The primary synthesis route for this compound is the Fischer-Speier esterification of 4-methyl-3-nitrobenzoic acid with 3-benzoylbenzyl alcohol. The only theoretical byproduct of this reaction is water, leading to a very high atom economy.

Reaction: C₈H₇NO₄ (4-methyl-3-nitrobenzoic acid) + C₁₄H₁₂O₂ (3-benzoylbenzyl alcohol) → C₂₂H₁₇NO₅ (this compound) + H₂O (Water)

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Compound | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 4-Methyl-3-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | Reactant |

| 3-Benzoylbenzyl alcohol | C₁₄H₁₂O₂ | 212.24 | Reactant |

| Total Mass of Reactants | 393.39 | ||

| This compound | C₂₂H₁₇NO₅ | 375.38 | Desired Product |

| Water | H₂O | 18.02 | Byproduct |

| Atom Economy (%) | 95.42% | [MW(Product) / ΣMW(Reactants)] * 100 |

Reactivity Profiles and Transformational Chemistry of 3 Benzoylbenzyl 4 Methyl 3 Nitrobenzoate

Hydrolytic Stability and Decomposition Pathways

The ester bond in 3-benzoylbenzyl 4-methyl-3-nitrobenzoate is a key reactive site, vulnerable to cleavage by water under acidic, basic, or enzymatic catalysis. The stability of this bond is influenced by both the electronic nature of the 4-methyl-3-nitrobenzoyl group and the steric and electronic properties of the 3-benzoylbenzyl alcohol leaving group.

Acid-Catalyzed Hydrolysis Investigations

The acid-catalyzed hydrolysis of esters is a reversible process that proceeds via a well-established mechanism. nih.gov The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (3-benzoylbenzyl alcohol) yields the carboxylic acid (4-methyl-3-nitrobenzoic acid) and regenerates the acid catalyst. nih.gov

The rate of acid-catalyzed hydrolysis is sensitive to the electronic effects of substituents on the aromatic ring. However, for benzoic acid esters, the influence of these substituents is generally less pronounced compared to base-catalyzed hydrolysis. The Hammett plot for acid-catalyzed hydrolysis of substituted benzoic acid esters typically shows a ρ value close to zero, indicating a low sensitivity to electronic effects. acs.org

In the case of this compound, the electron-withdrawing nitro group is expected to have a modest accelerating effect on the hydrolysis rate by slightly increasing the polarization of the carbonyl group. Conversely, the methyl group, being weakly electron-donating, would have a minor retarding effect. The 3-benzoylbenzyl group, as part of the alcohol moiety, primarily exerts a steric influence on the reaction rate. Larger alcohol groups can hinder the approach of water to the carbonyl carbon, potentially slowing down the hydrolysis. However, studies on the hydrolysis of benzyl (B1604629) benzoate (B1203000) have shown that the replacement of an ethyl group with a benzyl group leads to only a slight reduction in the activation energy for hydrolysis. ias.ac.in

Base-Mediated Saponification Mechanisms

The hydrolysis of esters under basic conditions, known as saponification, is an irreversible reaction that yields a carboxylate salt and an alcohol. rsc.orgresearchgate.net The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide (3-benzoylbenzyl alkoxide), which then deprotonates the newly formed carboxylic acid to give the carboxylate salt and the alcohol (3-benzoylbenzyl alcohol). researchgate.netmdpi.com

Unlike acid-catalyzed hydrolysis, the rate of saponification is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups significantly accelerate the reaction by stabilizing the negatively charged transition state and increasing the electrophilicity of the carbonyl carbon. This is reflected in the large positive ρ values observed in Hammett plots for the saponification of substituted benzoates. smartstartinstitute.com

For this compound, the strong electron-withdrawing nitro group at the meta position to the ester group is expected to substantially increase the rate of saponification compared to an unsubstituted benzoate. The methyl group at the para position will have a small, rate-retarding effect due to its electron-donating nature.

The following table presents the saponification rate constants for a series of meta- and para-substituted methyl benzoates, illustrating the significant impact of the nitro group on reactivity. bartleby.comchegg.com

Saponification Rate Constants of Substituted Methyl Benzoates

| Substituent | Position | Rate Constant, k (M-1min-1) at 35°C |

|---|---|---|

| p-nitro | para | 102 |

| m-nitro | meta | 63 |

| m-chloro | meta | 9.1 |

| m-bromo | meta | 8.6 |

| -H (unsubstituted) | - | 1.7 |

| p-methyl | para | 0.98 |

| p-methoxy | para | 0.42 |

| p-amino | para | 0.06 |

Enzymatic Hydrolysis Approaches and Specificity

Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of esters with high chemo-, regio-, and stereoselectivity under mild conditions. numberanalytics.comresearchgate.net These enzymes utilize a catalytic triad (B1167595) (typically serine, histidine, and aspartate) in their active site to facilitate the hydrolysis reaction. researchgate.net The mechanism involves the formation of an acyl-enzyme intermediate, which is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.

The specificity of lipases towards different ester substrates is influenced by the steric and electronic properties of both the acyl and the alcohol portions of the ester. Lipases generally show a preference for esters of long-chain fatty acids, but they can also hydrolyze aromatic esters. researchgate.net The structure of the alcohol moiety also plays a crucial role, with some lipases exhibiting bimodal specificity as a function of the alcohol chain length. documentsdelivered.com

For this compound, enzymatic hydrolysis would be expected to yield 4-methyl-3-nitrobenzoic acid and 3-benzoylbenzyl alcohol. The success of this approach would depend on the selection of a lipase (B570770) with an active site that can accommodate the relatively bulky 3-benzoylbenzyl group and the substituted benzoyl moiety. Studies on the lipase-catalyzed hydrolysis of biphenyl (B1667301) esters have demonstrated that these enzymes can exhibit high chemoselectivity, cleaving only one of two ester groups in a symmetric molecule. nih.gov This suggests that selective enzymatic hydrolysis of the target compound is feasible.

Nucleophilic Substitution Reactions on the Nitro Aromatic Ring

The 4-methyl-3-nitrobenzoate portion of the molecule is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. This allows for the displacement of a suitable leaving group on the aromatic ring by a variety of nucleophiles. While the methyl group itself is not a leaving group, a related compound with a halogen at the 4-position would be highly reactive in SNAr reactions.

Aromatic Nucleophilic Substitution (S_NAr) Mechanisms

The SNAr reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. psu.edu The aromaticity of the ring is temporarily lost in this intermediate. In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com

The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group is crucial for the stabilization of the Meisenheimer complex and for the reaction to proceed at a reasonable rate. numberanalytics.com In the case of a hypothetical 4-halo-3-nitrobenzoate derivative, the nitro group is para to the halogen, providing significant activation.

Reactivity with Various Nucleophiles

A wide range of nucleophiles can participate in SNAr reactions. The reactivity of a nucleophile in an SNAr reaction is generally correlated with its nucleophilicity. Stronger nucleophiles react faster. Common nucleophiles include alkoxides, phenoxides, amines, thiols, and carbanions. researchgate.net

The reactivity of different nucleophiles with a given electrophile can be quantified and compared. For instance, the rates of reaction of various nucleophiles with 1-chloro-2,4-dinitrobenzene (B32670) provide a clear indication of their relative reactivities in SNAr reactions.

Relative Reactivity of Nucleophiles in SNAr Reactions

| Nucleophile | Relative Rate |

|---|---|

| Piperidine | 100 |

| Methoxide | 30 |

| Aniline | 1 |

| Hydroxide | 0.3 |

| Water | ~10-6 |

Data adapted from studies on the reactivity with 1-chloro-2,4-dinitrobenzene.

In the context of this compound, if a suitable leaving group were present at the 4-position (e.g., a halogen), it would readily undergo substitution by nucleophiles such as amines (to form anilino or benzylamino derivatives), alkoxides, or thiols. The 3-nitro group would direct the incoming nucleophile to the 4-position and stabilize the intermediate Meisenheimer complex.

Electrophilic Aromatic Substitution Reactions on the Benzoyl and Benzyl Moieties

The 3-benzoylbenzyl moiety contains two distinct aromatic rings available for electrophilic aromatic substitution (EAS): the phenyl ring of the benzoyl group and the central, 1,3-disubstituted benzyl-type ring. Both rings are significantly deactivated due to the presence of electron-withdrawing groups (EWGs).

The benzoyl group's phenyl ring is substituted with a carbonyl group, which is a powerful deactivating, meta-directing substituent. The central ring is substituted with a benzoyl group (-COPh) at C1 and a benzylic ester linkage (-CH₂O(CO)R) at C3. Both of these are electron-withdrawing and thus deactivating. Consequently, forcing conditions are typically required for electrophilic substitution on these rings.

While specific halogenation studies on this compound are not documented in the literature, the regiochemical outcomes can be predicted based on established principles of electrophilic aromatic substitution. A Lewis acid catalyst (e.g., FeCl₃ for chlorination, FeBr₃ for bromination) would be required to polarize the halogen molecule for the reaction to proceed on these deactivated rings.

On the Benzoyl Phenyl Ring: The carbonyl group strongly deactivates the ring and directs incoming electrophiles to the meta positions (C3' and C5'). Therefore, halogenation would be expected to yield a mixture of 3'-halo and 5'-halo substituted products.

On the Central Benzyl Ring: This ring is 1,3-disubstituted with two deactivating groups. The benzoyl group at C1 directs to C5, and the ester-linked methylene (B1212753) group at C3 also directs to C5 (meta to both). Therefore, the C5 position is the most likely site for halogenation, though the reaction would be sluggish due to the combined deactivating effect of two groups. The C2, C4, and C6 positions are highly deactivated.

| Aromatic Ring | Key Substituent(s) | Directing Effect | Predicted Major Product(s) |

|---|---|---|---|

| Benzoyl Phenyl Ring | -CO- (Ketone) | Deactivating, meta-directing | Substitution at C3' and C5' |

| Central Benzyl Ring | -COPh and -CH₂O(CO)R | Deactivating, meta-directing (both) | Substitution at C5 |

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that proceed via highly reactive electrophiles (the nitronium ion, NO₂⁺, and sulfur trioxide, SO₃). The nitronium ion is typically generated from a mixture of concentrated nitric and sulfuric acids. quora.com

The directing effects are identical to those in halogenation. The ester and ketone groups are deactivating and direct incoming electrophiles to the meta position. aiinmr.comrsc.org This is due to the relative stability of the intermediate carbocation (sigma complex), where the positive charge does not reside on the carbon atom bearing the electron-withdrawing substituent. rsc.org

Nitration Pathway: Introducing a nitrating mixture (HNO₃/H₂SO₄) under controlled, cool temperatures would be necessary to prevent multiple nitrations and side reactions. savemyexams.comorgsyn.org The reaction is highly exothermic. quizlet.com The primary products would be the meta-nitro derivatives on either the benzoyl ring or the central benzyl ring, with the latter being less favored due to being more heavily deactivated.

Sulfonation Pathway: Using fuming sulfuric acid (H₂SO₄·SO₃), sulfonation would also occur at the meta positions. This reaction is typically reversible, which can be a factor in product distribution, especially at higher temperatures.

Given the presence of a nitro group on the benzoate portion of the molecule already, further nitration would require harsh conditions and would likely lead to a complex mixture of products, making selective synthesis challenging.

Reduction Chemistry of the Nitro Group

The nitro group on the 4-methyl-3-nitrobenzoate portion of the molecule is a key site for chemical transformation, most notably its reduction to a primary amine. This conversion is fundamental in the synthesis of dyes, pharmaceuticals, and other fine chemicals. aiinmr.com Various methods exist, each with its own advantages and potential for chemoselectivity. wikipedia.org

Catalytic hydrogenation is a clean and efficient method for reducing nitroarenes to anilines. wikipedia.org This process involves molecular hydrogen (H₂) and a metal catalyst.

Common Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective for this transformation. wikipedia.orgsciencemadness.org The reaction is often carried out in solvents like ethanol (B145695) or ethyl acetate (B1210297) at moderate temperatures and pressures. sciencemadness.org

Chemoselectivity Issues: A significant challenge in the hydrogenation of this compound is the presence of other reducible functional groups.

Benzoyl Carbonyl: The ketone can be reduced to a secondary alcohol. This typically requires more forcing conditions than nitro reduction, but over-reduction is a risk. mdpi.com

Benzyl Ester Linkage: The C-O bond of the benzyl ester is susceptible to cleavage by hydrogenolysis, particularly with Pd/C catalysts. scirp.org This would break the molecule into 3-benzoylbenzyl alcohol and 4-methyl-3-aminobenzoic acid.

Achieving selective reduction of the nitro group would require careful selection of the catalyst and reaction conditions (e.g., lower pressure, lower temperature, specific catalyst poisons) to minimize hydrogenolysis and ketone reduction.

A variety of chemical reagents can reduce nitro groups, offering an alternative to catalytic hydrogenation, which can sometimes provide better chemoselectivity.

Metals in Acid: The classic Béchamp reduction, using iron powder in acidic medium (e.g., Fe/HCl or Fe/CH₃COOH), is a widely used industrial method. wikipedia.orgsciencemadness.org Other metal systems like tin(II) chloride (SnCl₂) in concentrated HCl or zinc in acid (Zn/HCl) are also effective. These methods are generally chemoselective for the nitro group in the presence of esters and ketones.

Sodium Hydrosulfite (Na₂S₂O₄): Also known as sodium dithionite, this reagent can selectively reduce nitro groups in aqueous or mixed aqueous/organic solvents. sciencemadness.org

Metal Hydrides: Complex metal hydrides are generally not the reagents of choice for reducing aryl nitro groups to amines. Strong hydrides like lithium aluminum hydride (LiAlH₄) would non-selectively reduce the ester and ketone groups as well as the nitro group (often to an azo compound). Sodium borohydride (B1222165) (NaBH₄) is typically unreactive towards nitro groups and esters under standard conditions but can reduce the ketone. wikipedia.org

| Reagent/Method | Typical Conditions | Expected Product | Potential Side Reactions/Selectivity Issues |

|---|---|---|---|

| H₂, Pd/C | Ethanol, RT-50°C | Amine | High risk of benzyl ester hydrogenolysis; possible ketone reduction |

| Fe/HCl or Fe/AcOH | Reflux | Amine | Good selectivity; workup involves filtering iron salts |

| SnCl₂/HCl | 0°C to RT | Amine | Good selectivity; stoichiometric tin waste |

| LiAlH₄ | THF, Reflux | Azo compound/other | Non-selective; reduces ester and ketone |

| NaBH₄ | Methanol (B129727)/Ethanol | No reaction (on nitro) | Reduces ketone to alcohol; ester is stable |

Reactions Involving the Carbonyl Functionality of the Benzoyl Group

The ketone carbonyl within the benzoyl group is an electrophilic center that can undergo nucleophilic attack. Its reactivity is central to modifying the diarylketone portion of the molecule.

The most common transformation is reduction to a secondary alcohol. This converts the 3-benzoylbenzyl moiety into a 3-(hydroxy(phenyl)methyl)benzyl group. The choice of reducing agent is critical for controlling the reaction's outcome relative to the other functional groups.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent. It will readily reduce the ketone to a secondary alcohol while leaving the ester and nitro groups intact. This makes it an ideal choice for the selective transformation of the carbonyl group.

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and less selective reducing agent. It would reduce the ketone, the ester, and the nitro group, leading to a complete transformation of the molecule.

Catalytic Hydrogenation: As mentioned previously, the ketone can be reduced under catalytic hydrogenation conditions, often requiring higher pressures or more active catalysts than what is needed for nitro group reduction. mdpi.comresearchgate.net For instance, manganese-based catalysts have been studied for the hydrogenation of methyl benzoate, indicating that ester carbonyls can be targeted under specific catalytic conditions. mdpi.com

Beyond reduction, the carbonyl group is a versatile handle for other transformations such as Grignard reactions to form tertiary alcohols, Wittig reactions to form alkenes, or reductive amination to form amines, though these fall into broader synthetic applications. The primary and most selective reaction focusing solely on the carbonyl is its reduction to an alcohol.

Nucleophilic Addition Reactions to the Ketone

The carbonyl group within the 3-benzoylbenzyl moiety of the title compound is structurally analogous to a benzophenone (B1666685), a diaryl ketone. As such, it is susceptible to nucleophilic addition reactions. The electrophilicity of the carbonyl carbon is influenced by both the electronic and steric effects of the two flanking aryl rings. quora.com While the phenyl group and the substituted benzyl group provide significant steric hindrance compared to aliphatic ketones, they also stabilize the carbonyl through resonance. quora.com

The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent protonation yields a tertiary alcohol. A classic example of this is the Grignard reaction, where an organomagnesium halide adds to the ketone to form a new carbon-carbon bond. youtube.com

The reactivity of the benzophenone core is generally lower than that of acetophenone (B1666503) or aliphatic ketones due to the increased steric bulk and greater resonance stabilization from the two aromatic rings, which delocalizes the partial positive charge on the carbonyl carbon. quora.com Nevertheless, strong nucleophiles can effectively add to the carbonyl center.

Table 1: Theoretical Nucleophilic Addition Reactions This table outlines potential reactions based on the known reactivity of benzophenone derivatives.

| Nucleophile (Reagent) | Expected Product after Workup | Reaction Type |

|---|---|---|

| Phenylmagnesium Bromide (PhMgBr) | (3-((hydroxydiphenyl)methyl)phenyl)(phenyl)methanone | Grignard Reaction |

| Sodium Borohydride (NaBH4) | (3-((hydroxy(phenyl)methyl)phenyl)(phenyl)methanone | Reduction (See Sec. 3.5.2) |

| Sodium Cyanide (NaCN) / Acid | (3-((cyano(hydroxy)phenyl)methyl)phenyl)(phenyl)methanone | Cyanohydrin Formation |

Reduction of the Ketone to Alcohol

The chemoselective reduction of the ketone in this compound presents a significant synthetic challenge due to the presence of other reducible functional groups, namely the ester and the nitro group. The goal is to convert the ketone to a secondary alcohol without affecting the other parts of the molecule.

Common reducing agents exhibit different levels of reactivity.

Sodium Borohydride (NaBH₄) : This is a mild reducing agent capable of reducing ketones to alcohols. youtube.com It typically does not reduce esters, making it a potentially suitable candidate. youtube.com However, its compatibility with the nitro group must be considered, as some conditions can lead to the reduction of the nitro moiety.

Lithium Aluminum Hydride (LiAlH₄) : This is a very strong and non-selective reducing agent that would reduce the ketone, the ester, and the nitro group. youtube.com

Catalytic Hydrogenation (e.g., H₂/Pd-C) : This method is effective for reducing nitro groups to amines and can also reduce ketones. sciencemadness.org Selectivity would be poor, and the nitro group would likely be the most reactive site.

Clemmensen or Wolff-Kishner Reductions : These methods reduce ketones to alkanes, not alcohols, and the highly acidic (Clemmensen) or basic (Wolff-Kishner) conditions could cleave the ester. The Clemmensen reduction (using zinc amalgam and HCl) is also known to reduce nitro groups. stackexchange.com

A viable strategy for achieving high chemoselectivity involves a two-step process: first, convert the ketone into a derivative that is more readily and selectively reduced, such as a tosylhydrazone. The resulting tosylhydrazone can then be reduced with a mild hydride agent like sodium cyanoborohydride (NaCNBH₃), which is known to be highly selective for imines and their derivatives over other functional groups like esters and nitro groups. stackexchange.com

Table 2: Selectivity of Common Reducing Agents This table compares the expected reactivity of various agents with the functional groups present in the molecule.

| Reducing Agent | Ketone | Ester | Nitro Group | Selectivity for Ketone → Alcohol |

|---|---|---|---|---|

| Sodium Borohydride (NaBH4) | Yes | No | Generally No (Potential for side reactions) | Moderate to High |

| Lithium Aluminum Hydride (LiAlH4) | Yes | Yes | Yes | None |

| H2 / Pd-C | Yes | Yes (under forcing conditions) | Yes (Highly reactive) | Low |

| Tosylhydrazone + NaCNBH3 | Yes (via derivative) | No | No | High |

Transesterification Processes and Alkyl Exchange Reactions

Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with another alcohol. In the case of this compound, this reaction would involve the cleavage of the ester bond between the 4-methyl-3-nitrobenzoate carbonyl group and the 3-benzoylbenzyl alcohol moiety. The reaction is typically catalyzed by the addition of a strong acid or base.

In a hypothetical acid-catalyzed transesterification with a simple alcohol, such as ethanol, the carbonyl oxygen of the ester would be protonated, increasing its electrophilicity. A molecule of ethanol would then act as a nucleophile, attacking the carbonyl carbon. Following proton transfer and elimination of 3-benzoylbenzyl alcohol, the new product, ethyl 4-methyl-3-nitrobenzoate, is formed. The reaction is an equilibrium process, and the use of a large excess of the new alcohol or removal of the displaced alcohol can drive the reaction to completion.

Hypothetical Reaction: this compound + CH₃CH₂OH ⇌ Ethyl 4-methyl-3-nitrobenzoate + 3-benzoylbenzyl alcohol

Table 3: Components of a Hypothetical Transesterification Reaction

| Role | Compound |

|---|---|

| Substrate | This compound |

| Reagent Alcohol | Ethanol (Example) |

| Catalyst | H₂SO₄ (Acid) or NaOEt (Base) |

| Displaced Alcohol | 3-benzoylbenzyl alcohol |

| New Ester Product | Ethyl 4-methyl-3-nitrobenzoate |

Photochemical Reactivity and Transformations

The photochemical behavior of this compound is dictated by its two primary chromophores: the benzophenone unit and the nitroaromatic system. rsc.orgrsc.org Both moieties are known to be highly photoactive. Nitroaromatic compounds, especially those with ortho-benzyl groups, are widely recognized for their use as phototriggers, which release a molecule of interest upon irradiation. rsc.org The benzophenone group is also a classic photosensitizer. upenn.edu

Photo-induced Cleavage Reactions

Photo-induced cleavage is a highly probable transformation for this molecule. The structure bears resemblance to ortho-nitrobenzyl (oNB) esters, which are a well-established class of photolabile protecting groups. researchgate.netnih.gov Upon irradiation with UV light (typically in the 300–365 nm range), oNB esters undergo an intramolecular rearrangement that leads to the cleavage of the ester bond. nih.gov This process releases the corresponding carboxylic acid and an o-nitrosobenzaldehyde derivative. researchgate.net

The mechanism for a classic oNB ester involves the excited nitro group abstracting a hydrogen atom from the benzylic carbon. nih.gov This is followed by a molecular rearrangement and subsequent cleavage. nih.gov Although the title compound features a meta-nitro group on the benzoate ring rather than an ortho-nitro group on the benzyl portion, the general principles of nitroaromatic photochemistry suggest a high potential for light-induced reactions. rsc.orgresearchgate.net Irradiation can populate excited states of the nitroaromatic system, potentially leading to bond cleavage through alternative pathways. rsc.orgrsc.org Furthermore, excitation of the benzophenone chromophore could lead to energy transfer or other photochemical processes that result in the cleavage of the ester linkage. nih.gov Studies on esters with naphthyl groups have shown that C-O bond cleavage can occur from higher triplet excited states. nih.gov

Table 4: Key Features of ortho-Nitrobenzyl Ester Photocleavage (as a Model)

| Feature | Description | Relevance to Target Molecule |

|---|---|---|

| Activating Chromophore | ortho-Nitro group rsc.org | Target has a meta-nitro group and a benzophenone chromophore. |

| Wavelength | UV light (e.g., 365 nm) upenn.edu | Similar wavelength would likely be required. |

| Key Mechanistic Step | Intramolecular H-abstraction by the excited nitro group nih.gov | A different mechanism may be operative due to the meta position. |

| Primary Products | Carboxylic acid and a nitroso-aldehyde/ketone researchgate.net | Analogous products (4-methyl-3-nitrobenzoic acid and a nitroso derivative) would be expected. |

Photocyclization and Rearrangement Studies

Photocyclization is a common reaction for certain classes of aromatic compounds, most notably stilbenes, which undergo cyclization upon irradiation to form phenanthrenes. nih.govresearchgate.netresearchgate.net This reaction requires a specific structural motif—two aryl rings connected by a double bond—that allows for a 6π-electrocyclic reaction in the excited state. researchgate.net The structure of this compound lacks this stilbene-like olefinic linkage, making a Mallory-type photocyclization highly unlikely. nih.gov

However, other photochemical rearrangements are known for nitroaromatic compounds. researchgate.net Upon excitation, some nitroaromatics can undergo complex intramolecular redox reactions or rearrangements of the nitro group itself. rsc.orgrsc.org For instance, a nitro group can be converted to a nitrite (B80452) group (nitro-nitrite rearrangement) or participate in reactions leading to the formation of azoxy compounds from the resulting nitroso intermediates formed during photoreduction. researchgate.net While these transformations are theoretically possible, photo-induced cleavage of the ester bond remains the more anticipated pathway due to the inherent lability of the benzyl ester linkage when connected to potent chromophores like nitroaromatics and benzophenones.

Theoretical and Computational Chemistry Studies on 3 Benzoylbenzyl 4 Methyl 3 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and intrinsic reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about molecular orbitals, electron density distribution, and energy landscapes.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Energy Minima

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 3-benzoylbenzyl 4-methyl-3-nitrobenzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G, would be employed to optimize the molecular geometry and determine its ground-state energy minimum.

These calculations yield crucial information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

For the 4-methyl-3-nitrobenzoate portion, studies on the analogous 4-methyl-3-nitrobenzoic acid have been performed. researchgate.net DFT calculations reveal how the electron-withdrawing nitro group (-NO2) and the electron-donating methyl group (-CH3) influence the electron density of the aromatic ring. The nitro group significantly lowers the energy of the LUMO, making the ring susceptible to nucleophilic attack, while its meta-directing effect is a known characteristic in electrophilic aromatic substitution. ijrti.orgrsc.org Similarly, the benzoyl group acts as an electron-withdrawing substituent, influencing the electronic properties of the benzyl (B1604629) portion of the molecule.

Table 1: Representative DFT-Calculated Electronic Properties This table presents hypothetical, yet representative, electronic property values for this compound based on calculations of its constituent parts and similar aromatic nitro-compounds.

| Property | Representative Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capacity |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~6.0 D | Measures overall polarity of the molecule researchgate.net |

Note: These values are illustrative and derived from computational studies on analogous structures like 4-methyl-3-nitrobenzoic acid and nitrobenzene (B124822).

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of accuracy for electronic structure characterization compared to DFT, albeit at a greater computational cost. These methods are crucial for benchmarking DFT results and for systems where electron correlation effects are particularly strong. For this compound, high-level ab initio calculations could provide a more precise determination of the rotational energy barrier of the nitro group and the torsional angles between the aromatic rings, which are subtly influenced by complex electronic interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations examine a static molecular state, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the exploration of conformational flexibility and intermolecular interactions in a simulated environment (e.g., in a solvent or in a condensed phase).

Force Field Development for Molecular Modeling

MD simulations rely on force fields, which are sets of parameters that define the potential energy of a system of particles. For a novel or complex molecule like this compound, a specific and well-validated force field is essential for accurate simulations. The development of such a force field involves parameterizing bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic forces).

Parameters for the aromatic rings and ester linkage can often be adapted from existing force fields like CHARMM or AMBER. However, the nitroaromatic moiety requires special attention. Studies have focused on developing specific CHARMM force field parameters for nitro compounds (C27rn) by fitting them to high-level quantum mechanical calculations and experimental data for molecules like nitrobenzene. nih.govresearchgate.net These specialized parameters are necessary to accurately model the geometry and electrostatic nature of the C-NO2 group. nih.govresearchgate.netsigmaaldrich.com

Conformational Landscapes and Rotational Barriers

This compound has several rotatable single bonds, leading to a complex conformational landscape. The key torsional angles include rotation around the C-O ester bonds, the C-C bond connecting the benzyl group to the ester, and the C-N bond of the nitro group.

MD simulations can explore this landscape by sampling different conformations over time. The results can be visualized as a potential energy surface, identifying low-energy, stable conformers and the energy barriers between them. Studies on similar aromatic polyesters show that torsional barriers at the ester-aromatic carbon bond are sensitive to the bulk environment and packing effects. aip.orgresearchgate.net The barrier to rotation for the nitro group in nitrobenzene, for instance, is relatively low (around 3-5 kcal/mol), indicating significant torsional motion at room temperature. researchgate.net

Table 2: Representative Rotational Energy Barriers This table provides illustrative rotational energy barriers that would be investigated for this compound, based on data from analogous compounds.

| Rotatable Bond | Estimated Rotational Barrier (kcal/mol) | Significance |

| Ar-NO₂ (Nitro Group Rotation) | 3 - 5 | Influences intermolecular packing and electrostatic interactions. researchgate.net |

| Ar-C(O)O (Ester Linkage) | 5 - 8 | Determines the relative orientation of the benzoate (B1203000) ring. aip.org |

| O-CH₂-Ar (Benzyl Linkage) | 2 - 4 | Contributes to overall molecular flexibility and shape. |

Note: These values are illustrative estimates based on computational studies of nitrobenzene and aromatic esters.

Reaction Path Analysis and Transition State Elucidation

Understanding the chemical reactions that this compound might undergo, such as hydrolysis of the ester bond or substitution on one of the aromatic rings, requires an analysis of the reaction pathway. Computational methods can map the potential energy surface from reactants to products, identifying the transition state—the highest energy point along the reaction coordinate.

The activation energy (the energy difference between the reactants and the transition state) determines the rate of the reaction. Computational tools can locate the geometry of the transition state and calculate its vibrational frequencies to confirm it is a true first-order saddle point on the energy surface. For example, in the hydrolysis of the ester, a computational study would model the approach of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate (the transition state), and the final cleavage of the C-O bond. acs.org Similarly, for electrophilic substitution, calculations can model the formation of the sigma complex intermediate and determine the relative energy barriers for attack at the ortho, meta, and para positions, explaining the regioselectivity observed. ijrti.orgnih.gov

Potential Energy Surface Mapping for Key Reactions

The formation of this compound via esterification, and its subsequent reactions, can be meticulously studied by mapping the potential energy surface (PES). This computational technique is fundamental to understanding reaction mechanisms, identifying transition states, and determining reaction kinetics.

For a reaction, the PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Stationary points on the PES, such as minima (reactants, products, intermediates) and first-order saddle points (transition states), are of particular interest. Computational methods, like Density Functional Theory (DFT) or Møller–Plesset perturbation theory (MP2), are employed to calculate the energies of various molecular conformations. researchgate.net

A hypothetical PES for the esterification reaction between 3-benzoylbenzyl alcohol and 4-methyl-3-nitrobenzoic acid would elucidate the energy barriers for the reaction, helping to determine the most favorable reaction pathway. For instance, a study on the vapor phase conversion of ferulic acid utilized PES mapping to understand the mechanisms for producing value-added chemicals like methyl-benzoate. researchgate.net Similarly, a benchmark ab initio PES mapping was conducted for the F + CH3NH2 reaction, revealing multiple exothermic and endothermic pathways. researchgate.net

Table 1: Hypothetical Stationary Points on the PES for the Esterification of 3-Benzoylbenzyl Alcohol and 4-Methyl-3-Nitrobenzoic Acid

| Stationary Point | Description | Expected Relative Energy (kcal/mol) |

| Reactants | 3-Benzoylbenzyl alcohol + 4-Methyl-3-nitrobenzoic acid | 0 |

| Transition State 1 | Formation of the tetrahedral intermediate | > 0 |

| Intermediate | Tetrahedral intermediate | < Transition State 1 |

| Transition State 2 | Elimination of water | > Intermediate |

| Products | This compound + Water | < 0 (for an exothermic reaction) |

This table is illustrative and based on general principles of esterification reactions. Actual values would require specific quantum chemical calculations.

Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state has been located on the potential energy surface, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation follows the reaction path from the transition state downhill to both the reactants and the products. This confirms that the identified transition state indeed connects the desired reactants and products.

The IRC path is defined as the path of steepest descent from the transition state. By following this path, chemists can visualize the geometric changes that occur during the reaction, providing a more dynamic picture of the reaction mechanism than what can be gleaned from the static structures of the reactants, transition state, and products alone. For a complex molecule like this compound, IRC calculations would be crucial to verify the computed transition states for its formation or any subsequent reactions.

Spectroscopic Property Prediction through Computational Methods (Methodological Focus)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for their characterization.

Computational Approaches to Predict Nuclear Magnetic Resonance (NMR) Parameters

NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with a useful degree of accuracy. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method.

The process involves:

Geometry Optimization: The molecule's geometry is optimized using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set).

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated.

Chemical Shift Calculation: The calculated isotropic shielding values are then referenced against the shielding value of a standard compound (e.g., tetramethylsilane, TMS), computed at the same level of theory, to obtain the chemical shifts.

For a molecule like this compound, this approach would predict the ¹H and ¹³C NMR spectra. For example, experimental ¹H NMR data for the related methyl 3-nitrobenzoate shows distinct peaks that can be correlated with calculated values. rsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for the 4-Methyl-3-nitrobenzoate Moiety (based on data for similar compounds)

| Atom | Experimental Shift (ppm) for Methyl 3-nitrobenzoate rsc.org | Predicted Shift Range (ppm) for this compound |

| Carbonyl C | 164.7 | 164-166 |

| C-NO₂ | 148.1 | 148-150 |

| C-H (ortho to NO₂) | 124.3 | 124-126 |

| C-H (para to NO₂) | 129.5 | 129-131 |

| C-H (ortho to COOR) | 127.2 | 127-129 |

| C-COOR | 131.7 | 131-133 |

| Methyl C | - | ~21 |

Note: The predicted shift ranges are estimations based on known substituent effects and data from related molecules.

Vibrational Frequency Calculations for Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy (IR and Raman) provides a "fingerprint" of a molecule based on its vibrational modes. Computational methods can calculate these vibrational frequencies and their corresponding intensities.

The standard procedure involves:

Geometry Optimization: As with NMR predictions, the first step is to find the minimum energy geometry.

Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the atomic coordinates are calculated to produce a Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies and normal modes.

Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

DFT calculations on 4-methyl-3-nitrobenzoic acid, a precursor to the target molecule, have shown good agreement between scaled theoretical wavenumbers and experimental FT-IR and FT-Raman spectra. scirp.orgresearchgate.net Key vibrational modes for the nitro group (symmetric and asymmetric stretches) and the carbonyl group are particularly characteristic.

Table 3: Key Calculated Vibrational Frequencies for the 4-Methyl-3-nitrobenzoate Moiety (based on 4-methyl-3-nitrobenzoic acid data) scirp.org

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch | ~1700-1730 | ~1700 |

| NO₂ asymmetric stretch | ~1530 | ~1535 |

| NO₂ symmetric stretch | ~1350 | ~1350 |

| C-O stretch | ~1250-1300 | ~1290 |

Solvent Effects Modeling on Reactivity and Structure

Reactions are most often carried out in a solvent, which can significantly influence the structure, reactivity, and spectroscopic properties of molecules. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum. The Polarizable Continuum Model (PCM) is a widely used example. This approach is computationally efficient and often provides good results for non-specific solvent effects.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, typically in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. cardiff.ac.uk The solute and a few key solvent molecules are treated with QM, while the rest of the solvent is treated with the less computationally expensive MM force fields. This method is crucial when specific interactions like hydrogen bonding between the solute and solvent are important.

For this compound, an implicit model could be used to predict how its UV-Vis spectrum might shift in solvents of different polarities. An explicit model would be more appropriate for studying the specifics of its hydrolysis, where water molecules directly participate in the reaction.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Analogues (Methodological Basis)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property.

The general workflow for a QSAR study is:

Data Collection: A dataset of molecules with known activities/properties is assembled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors (e.g., molecular weight, logP, dipole moment, HOMO/LUMO energies).

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the activity.

Model Validation: The model's predictive power is rigorously tested using external and internal validation techniques.

For analogues of this compound, a QSAR model could be developed to predict a property like pesticidal activity or material properties (e.g., as a plasticizer). For instance, by systematically modifying the substituents on the phenyl rings and calculating descriptors for each new analogue, a model could be built to predict which modifications would lead to an enhancement of the desired property, thereby guiding future synthesis efforts.

Advanced Analytical Methodologies for the Study of 3 Benzoylbenzyl 4 Methyl 3 Nitrobenzoate

Chromatographic Separation Techniques for Purification and Analysis

Chromatography is the cornerstone for the isolation and quantitative analysis of 3-benzoylbenzyl 4-methyl-3-nitrobenzoate from reaction mixtures and for assessing its purity. The choice of technique is dictated by the compound's physicochemical properties, including its relatively high molecular weight, polarity imparted by the nitro and carbonyl groups, and its aromatic nature.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of this compound due to the compound's low volatility and strong UV absorbance. Method development focuses on achieving optimal separation from impurities and starting materials.

Given its structure, which includes multiple aromatic rings, a ketone, and a nitro group, reversed-phase HPLC is the most suitable approach. A C18 stationary phase is typically employed, providing the necessary hydrophobic interactions with the aromatic rings of the molecule. Optimization of the mobile phase is critical for achieving sharp, symmetrical peaks with adequate retention. This usually involves a gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. The gradient allows for the effective elution of compounds with a range of polarities. A UV detector is the standard choice, set to a wavelength where the benzoyl and nitrobenzoyl chromophores exhibit maximum absorbance, typically in the range of 254-270 nm, to ensure high sensitivity.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Specification | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for non-polar to moderately polar compounds. |

| Mobile Phase A | Water (HPLC Grade) | Polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier; provides elution strength for the analyte. |

| Gradient | 50% B to 95% B over 20 min | Ensures elution of the main compound while separating from more polar or less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns, balancing analysis time and resolution. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Detector | UV-Vis Diode Array Detector (DAD) | Set at 260 nm for high sensitivity to the aromatic and nitro chromophores. |

Gas Chromatography (GC) Applications for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high molecular weight and low volatility, which would require excessively high temperatures leading to thermal decomposition. However, GC can be employed for the analysis of more volatile starting materials or potential byproducts in the synthesis pathway. For the target compound itself, derivatization would be necessary to increase its volatility, a step that adds complexity and potential for sample alteration. Therefore, GC is not a primary method for analyzing the intact molecule.

Supercritical Fluid Chromatography (SFC) Methodologies

Supercritical Fluid Chromatography (SFC) presents a modern alternative to both normal-phase HPLC and GC, offering fast, efficient, and green separations. For a moderately polar compound like this compound, SFC can provide significant advantages. The primary mobile phase in SFC is supercritical carbon dioxide, often modified with a small amount of an organic solvent (co-solvent) like methanol to modulate analyte retention.

SFC methods for this compound would likely utilize a packed column with a polar stationary phase to achieve sufficient retention and selectivity. The technique offers rapid analysis times and reduced solvent consumption compared to HPLC.

Table 2: Exemplary SFC Method Parameters for this compound

| Parameter | Specification | Rationale |

| Column | 2-Ethylpyridine, 150 mm x 4.6 mm, 3.5 µm | Polar stationary phase suitable for retaining moderately polar analytes in SFC. |

| Mobile Phase A | Supercritical CO₂ | Primary mobile phase, non-polar. |

| Mobile Phase B | Methanol | Polar co-solvent to increase elution strength and improve peak shape. |

| Gradient | 5% B to 30% B over 5 min | Rapid gradient for fast analysis times. |

| Flow Rate | 3.0 mL/min | Typical flow rate for analytical SFC. |

| Back Pressure | 150 bar | Maintains the CO₂ in a supercritical state. |

| Column Temp. | 40 °C | Enhances efficiency and reproducibility. |

| Detector | UV-Vis Diode Array Detector (DAD) at 260 nm | Same detection principle as HPLC, suitable for the analyte's chromophores. |

Advanced Spectroscopic Techniques for Structural Elucidation Methodologies

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound. While 1D NMR provides initial information, multi-dimensional techniques are required for complete assignment and confirmation of connectivity.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Multi-dimensional NMR spectroscopy provides a detailed map of the molecular structure by revealing through-bond and through-space correlations between different nuclei. For a molecule with multiple, distinct aromatic spin systems and a methylene (B1212753) bridge, these techniques are crucial for assigning each proton and carbon to its correct position.

Two-dimensional Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful experiments for determining proton-proton connectivities.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds (J-coupling). For this compound, a COSY spectrum would be expected to show correlations between adjacent protons on the aromatic rings. For example, it would confirm the connectivity patterns within the 3-benzoylphenyl group and the 4-methyl-3-nitrophenyl group.